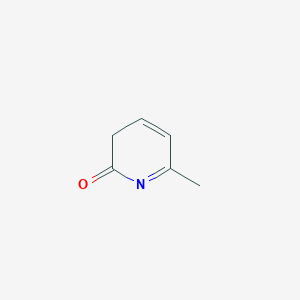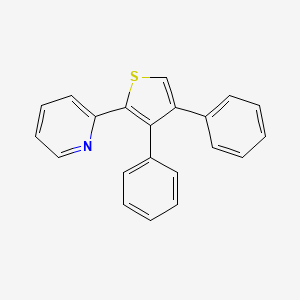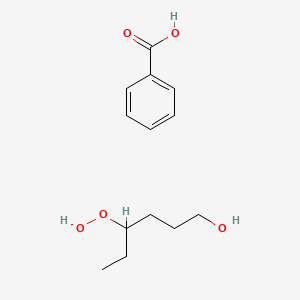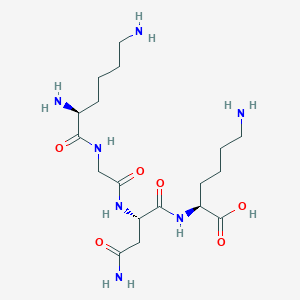
L-Lysylglycyl-L-asparaginyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysylglycyl-L-asparaginyl-L-lysine is a tetrapeptide composed of the amino acids lysine, glycine, asparagine, and lysine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzyme function, and structural support.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysylglycyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, typically catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur on the amino acid side chains, particularly on lysine residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Reagents like carbodiimides for coupling reactions.
Major Products
Hydrolysis: Produces individual amino acids or shorter peptide fragments.
Oxidation: Forms oxidized derivatives of the peptide.
Reduction: Restores the original peptide structure from oxidized forms.
Substitution: Generates modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Lysylglycyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to influence cellular processes like proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparaginyl-L-lysine: A dipeptide with similar amino acid composition but shorter chain length.
L-Lysyl-L-asparaginyl-L-lysine: A tripeptide with one less glycine residue.
L-Glycyl-L-asparaginyl-L-lysine: Another tripeptide with a different sequence.
Uniqueness
L-Lysylglycyl-L-asparaginyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
Propriétés
Numéro CAS |
827017-22-1 |
|---|---|
Formule moléculaire |
C18H35N7O6 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N7O6/c19-7-3-1-5-11(21)16(28)23-10-15(27)24-13(9-14(22)26)17(29)25-12(18(30)31)6-2-4-8-20/h11-13H,1-10,19-21H2,(H2,22,26)(H,23,28)(H,24,27)(H,25,29)(H,30,31)/t11-,12-,13-/m0/s1 |
Clé InChI |
QQESYAQQVQNBDD-AVGNSLFASA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


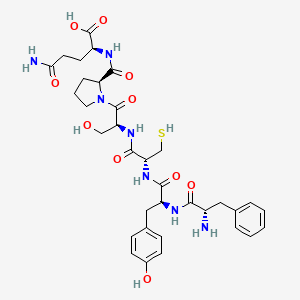
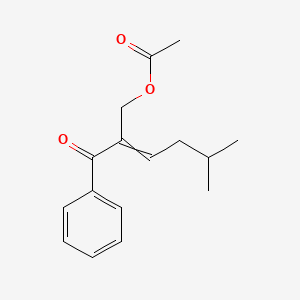
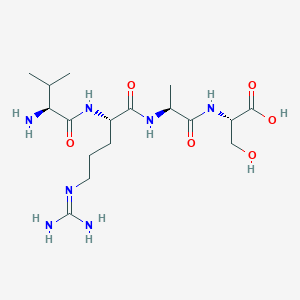
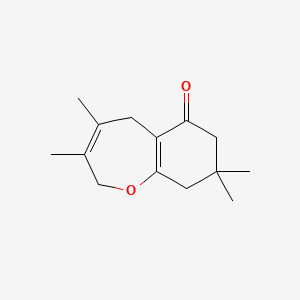
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
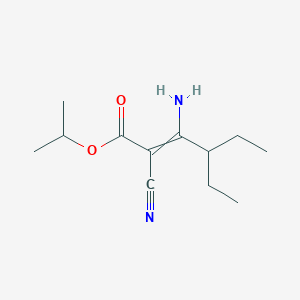
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
